molecular formula C47H87N3NaO10PS B12075623 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt)

Cat. No.: B12075623
M. Wt: 940.2 g/mol
InChI Key: ZBLHTNMJPDLJFU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the resulting diacylglycerolThe reaction conditions often require the use of organic solvents such as chloroform and methanol, and the reactions are usually carried out under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including crystallization and chromatography, to ensure high purity and yield. The compound is typically stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) has numerous applications in scientific research:

    Chemistry: Used in the synthesis of biotinylated lipids for studying lipid-protein interactions.

    Biology: Employed in the preparation of lipid vesicles and nanodiscs for membrane protein studies.

    Medicine: Utilized in drug delivery systems, particularly for targeting specific cells or tissues.

    Industry: Applied in the development of biosensors and diagnostic tools .

Mechanism of Action

The biotin moiety in 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) allows it to bind specifically to streptavidin or avidin, proteins that have a high affinity for biotin. This interaction is utilized in various biochemical assays and applications, such as affinity purification and labeling of biomolecules. The phospholipid component integrates into cell membranes, making it useful for studying membrane dynamics and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(biotinyl) (sodium salt) is unique due to its biotinylated head group, which allows for specific binding to streptavidin or avidin. This feature makes it particularly useful in applications requiring biotin-streptavidin interactions, such as affinity purification and targeted drug delivery .

Properties

IUPAC Name

sodium;2,3-di(hexadecanoyloxy)propyl 2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethyl phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H88N3O10PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-44(52)57-37-40(60-45(53)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2)38-59-61(55,56)58-36-35-48-43(51)32-30-29-31-42-46-41(39-62-42)49-47(54)50-46;/h40-42,46H,3-39H2,1-2H3,(H,48,51)(H,55,56)(H2,49,50,54);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLHTNMJPDLJFU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)OC(=O)CCCCCCCCCCCCCCC.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H87N3NaO10PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

940.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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